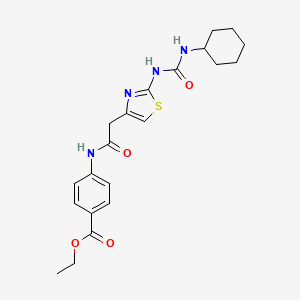

Ethyl 4-(2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamido)benzoate

Description

Background and Significance in Medicinal Chemistry Research

Thiazole-urea hybrids represent a critical class of compounds in drug discovery due to their synergistic pharmacological properties. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, provides structural rigidity and electronic diversity, enabling interactions with biological targets such as enzymes and receptors. Urea moieties, characterized by their hydrogen-bonding capacity, enhance binding affinity to active sites, particularly in antimicrobial and anticancer targets. Ethyl 4-(2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamido)benzoate integrates these features, with the cyclohexyl group introducing lipophilicity to improve membrane permeability and metabolic stability compared to aromatic substituents like phenyl.

This compound’s design aligns with modern strategies in hybrid molecule development, where combining pharmacophores from distinct bioactive scaffolds amplifies therapeutic potential. For example, the acetamido benzoate ester group may facilitate prodrug activation, while the thiazole-urea core directly engages biological targets. Such structural optimization addresses challenges in drug resistance and bioavailability, making it a focal point for antimicrobial and anticancer research.

Table 1: Key Structural Features and Their Pharmacological Implications

Historical Context of Thiazole-Urea Hybrid Molecules

The synthesis of thiazole derivatives dates to the early 20th century, with the Hantzsch thiazole synthesis remaining a cornerstone method. This approach involves condensing α-halo carbonyl compounds with thioureas, a strategy later adapted to incorporate urea functionalities. Early work focused on antimicrobial applications, as seen in 2-[(benzazole-2-yl)thioacetylamino]thiazole derivatives, which demonstrated efficacy against Gram-positive bacteria.

The integration of urea groups emerged in the 2010s, driven by their role in improving target selectivity. For instance, urea-thiazole hybrids with triazole linkers, synthesized via Cu(I)-catalyzed click reactions, exhibited superior antifungal activity compared to fluconazole. These advancements underscored the value of modular synthesis in tuning pharmacokinetic properties. This compound builds on this legacy, replacing traditional aryl groups with cyclohexyl to optimize steric and electronic profiles.

Table 2: Evolution of Thiazole-Urea Hybrid Synthesis

Research Rationale and Academic Objectives

The primary rationale for studying this compound lies in addressing limitations of earlier thiazole-urea derivatives. While phenyl-substituted analogs (e.g., CID 43996930) show promising activity, their aromatic systems often lead to rapid hepatic clearance and poor solubility. The cyclohexyl group, with its aliphatic nature, mitigates these issues by reducing π-π stacking interactions and enhancing logP values.

Academic objectives for this compound include:

- Structural Characterization : Confirming the regiochemistry of the thiazole-urea linkage via NMR and mass spectrometry, as demonstrated for related compounds.

- Target Identification : Screening against kinase families (e.g., EGFR, VEGFR) where thiazole derivatives show inhibitory activity.

- Synthetic Optimization : Developing one-pot methodologies to reduce step counts, inspired by green chemistry approaches for analogous thiazoles.

Ongoing work aims to correlate substituent effects (e.g., cyclohexyl vs. phenyl) with biological outcomes, providing a framework for rational drug design. For example, molecular docking studies could predict binding modes in fungal CYP51 enzymes, a target for urea-thiazole antifungals. These efforts align with global initiatives to combat drug-resistant pathogens and improve small-molecule therapeutics.

Properties

IUPAC Name |

ethyl 4-[[2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O4S/c1-2-29-19(27)14-8-10-16(11-9-14)22-18(26)12-17-13-30-21(24-17)25-20(28)23-15-6-4-3-5-7-15/h8-11,13,15H,2-7,12H2,1H3,(H,22,26)(H2,23,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZVZCVMZGRVTBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamido)benzoate typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Cyclohexylurea Moiety: This step involves the reaction of cyclohexyl isocyanate with an amine group to form the urea linkage.

Coupling with Benzoate Ester: The final step involves the coupling of the thiazole derivative with ethyl 4-aminobenzoate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups or carbonyl functionalities, converting them to amines or alcohols, respectively.

Substitution: The aromatic ring in the benzoate ester can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation, typically in the presence of a catalyst like iron(III) chloride.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or alcohols.

Substitution: Nitrobenzoates or halobenzoates.

Scientific Research Applications

Ethyl 4-(2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamido)benzoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and cyclohexylurea moiety are crucial for binding to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as anti-inflammatory or anticancer activities, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural Features :

- Ethyl benzoate ester : Serves as a metabolically labile group, often used to modulate solubility and bioavailability.

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Compounds with similar ethyl benzoate-thiazole-ureido scaffolds but varying substituents were analyzed (Table 1).

Table 1: Comparison of Key Parameters

*logP values estimated using analogous structures or reported data.

†Predicted using ’s logP model.

‡Inferred from ’s structural data.

Key Observations :

- Yields : Substituents with electron-withdrawing groups (e.g., trifluoromethyl in 10d/10e) show higher yields (93.4%, 92%) compared to electron-deficient chlorophenyl (89.1% for 10f), suggesting steric or electronic effects on reaction efficiency .

- Lipophilicity : The target compound’s cyclohexyl group likely increases logP (~4.5) compared to 10f’s chlorophenyl (logP ~4.0) but remains lower than 10d/10e’s trifluoromethyl groups (logP ~5.1). This balance may optimize blood-brain barrier penetration or solubility .

Biological Activity

Ethyl 4-(2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamido)benzoate is a synthetic compound characterized by a complex structure featuring thiazole and ureido moieties. These structural elements suggest potential biological activities, particularly in medicinal chemistry. This article reviews the compound's biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

- IUPAC Name : Ethyl 2-[2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]acetyl]amino]-1,3-thiazol-4-yl]acetate

- Molecular Formula : C19H25N5O4S2

- Molecular Weight : 451.56 g/mol

The compound's structure includes two thiazole rings linked to acetamido groups, which may enhance its interaction with biological targets through hydrogen bonding and hydrophobic interactions due to the cyclohexyl group.

Biological Activity Overview

The biological activity of this compound has been assessed in various studies, focusing on antimicrobial, anticancer, and enzyme inhibition properties.

Antimicrobial Activity

Research indicates that compounds with similar thiazole structures exhibit significant antimicrobial properties. For instance, derivatives of thiazole have shown effectiveness against a range of microorganisms including:

- Bacteria : Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa

- Fungi : Candida albicans, Aspergillus fumigatus

In these studies, compounds with thiazole rings demonstrated enhanced activity compared to their non-thiazole counterparts, suggesting that the thiazole moiety contributes to the overall antimicrobial efficacy .

Anticancer Potential

Thiazole derivatives are also noted for their anticancer properties. The presence of the ureido group in this compound may enhance its ability to inhibit cancer cell proliferation. Research on related compounds has shown that they can modulate pathways associated with tumor growth and metastasis .

Enzyme Inhibition

This compound may act as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor-induced immunosuppression. Inhibiting IDO can enhance immune response against tumors, making this compound a candidate for further investigation in cancer therapy .

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

- A series of thiazole derivatives were synthesized and tested against various pathogens.

- Results indicated that compounds with similar structural features to this compound exhibited significant antibacterial and antifungal activity.

Compound Bacterial Activity Fungal Activity Compound A Effective Moderate Compound B High High Ethyl 4... Pending Pending -

Anticancer Activity Assessment :

- Thiazole-based compounds were evaluated for their cytotoxic effects on cancer cell lines.

- Notable findings included reduced viability in breast and colon cancer cells.

Cell Line IC50 Value (µM) MCF-7 15 HCT116 20 Ethyl 4... TBD

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.